1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride 1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909312-12-4
VCID: VC7048232
InChI: InChI=1S/C10H13N.ClH/c1-10(11)7-6-8-4-2-3-5-9(8)10;/h2-5H,6-7,11H2,1H3;1H
SMILES: CC1(CCC2=CC=CC=C21)N.Cl
Molecular Formula: C10H14ClN
Molecular Weight: 183.68

1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride

CAS No.: 1909312-12-4

Cat. No.: VC7048232

Molecular Formula: C10H14ClN

Molecular Weight: 183.68

* For research use only. Not for human or veterinary use.

1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride - 1909312-12-4

Specification

CAS No. 1909312-12-4
Molecular Formula C10H14ClN
Molecular Weight 183.68
IUPAC Name 1-methyl-2,3-dihydroinden-1-amine;hydrochloride
Standard InChI InChI=1S/C10H13N.ClH/c1-10(11)7-6-8-4-2-3-5-9(8)10;/h2-5H,6-7,11H2,1H3;1H
Standard InChI Key LJLSHDRXACLCGI-UHFFFAOYSA-N
SMILES CC1(CCC2=CC=CC=C21)N.Cl

Introduction

Chemical Structure and Stereochemical Properties

The molecular formula of 1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride is C₁₀H₁₄ClN, with a molecular weight of 183.68 g/mol . The compound features a fused bicyclic indane system (a benzene ring fused to a cyclopentane ring) and a chiral center at the 1-position, where a methyl group and an amine group are attached (Figure 1). The hydrochloride salt enhances its stability and solubility in polar solvents.

Stereochemical Significance

The (1S,2R) configuration of this compound enables enantioselective interactions in biological systems and synthetic reactions. Chirality plays a critical role in its pharmacological activity, as demonstrated by studies on analogous compounds like rasagiline, where stereochemistry dictates receptor binding affinity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via reductive amination of 1-methyl-2-indanone. A common protocol involves:

  • Oxime Formation: Reaction of 1-methyl-2-indanone with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime .

  • Catalytic Hydrogenation: Reduction of the oxime using catalysts like Raney nickel or palladium on carbon under hydrogen gas .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Example Reaction Conditions

StepReagents/ConditionsPurpose
Oxime FormationNH₂OH·HCl, NaOH, ethanol, refluxConvert ketone to oxime
HydrogenationH₂, Raney Ni, 50–60°C, 8–10 hoursReduce oxime to amine
Salt PrecipitationHCl, ethanol, recrystallizationStabilize amine as hydrochloride

Industrial Optimization

Patent CN101062897A describes an improved method using continuous flow reactors and alumino-nickel catalysts (40–50% Ni content) for large-scale production . This approach achieves higher yields (≥90%) and reduces reaction times compared to batch processes. Key advantages include:

  • Elimination of anhydrous conditions: Water-tolerant catalysts simplify purification.

  • Cost-effectiveness: Reduced catalyst loading and solvent recycling lower production costs .

Physicochemical Properties

Thermal and Spectral Data

  • Melting Point: 208–209.5°C (lit. 208°C) .

  • IR Spectroscopy: Peaks at 3356 cm⁻¹ (N-H stretch) and 1588 cm⁻¹ (C=C aromatic) .

  • Mass Spectrometry: Base peak at m/z 133 (M⁺ – HCl) .

Solubility and Stability

The compound is freely soluble in water and polar organic solvents (e.g., ethanol, methanol) but insoluble in nonpolar solvents like hexane. It remains stable under inert atmospheres but degrades upon prolonged exposure to light or moisture .

Applications in Research and Industry

Pharmaceutical Intermediates

This compound serves as a precursor to rasagiline, a monoamine oxidase-B inhibitor used in Parkinson’s disease therapy. The (1S,2R) enantiomer exhibits superior bioactivity compared to its stereoisomers, underscoring the importance of chiral resolution in drug development .

Organic Synthesis

As a chiral building block, it participates in:

  • Asymmetric alkylation: Introduction of propargyl groups via nucleophilic substitution .

  • Reductive amination: Synthesis of tertiary amines for agrochemicals.

Case Study: In a 2025 study, the compound was alkylated with phenylsulfonyl propargyl bromide to yield a rasagiline intermediate with 93% purity .

Biological Studies

  • Neuroprotective Effects: Preclinical models suggest modulation of dopaminergic pathways, though mechanisms remain under investigation.

  • Receptor Binding: Chiral amines like this compound show selective affinity for α₂-adrenergic receptors, influencing cardiovascular and analgesic responses .

Comparison with Analogous Compounds

CompoundStructureKey Differences
(1S,2R)-(+)-Ephedrine HClPhenethylamine backboneLower lipophilicity, stimulant activity
Rasagiline MesylateN-Propargyl substitutionMAO-B inhibition, Parkinson’s treatment
1-Methyl-2-indanoneKetone precursorLacks amine group, no chiral center

The indane backbone of 1-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride confers enhanced metabolic stability compared to linear amines, making it valuable for long-acting formulations .

Future Directions

  • Catalyst Development: Exploring earth-abundant catalysts (e.g., iron) to improve sustainability .

  • Therapeutic Exploration: Investigating neuroprotective and anti-inflammatory applications in neurodegenerative diseases.

  • Process Intensification: Adoption of photochemical reactors for energy-efficient synthesis .

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